(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
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Overview
Description
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 6th position of the isoindolinone ring and a piperidin-3-yl group, making it a valuable molecule for studying various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction proceeds through a domino reaction mechanism, leading to the formation of the isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the piperidin-3-yl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFABMXJYGEVGY-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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